6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-4-oxo-7-pyrrol-1-yl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3/c15-10-5-8-11(6-12(10)17-3-1-2-4-17)16-7-9(13(8)18)14(19)20/h1-7H,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJTKAJAHGVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540830 | |
| Record name | 6-Fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96623-78-8 | |
| Record name | 6-Fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Condensation with Diethyl Ethoxymethylene Malonate
The synthesis begins with the condensation of 2,4,5-trifluoro-3-methoxyaniline with diethyl ethoxymethylene malonate. This reaction, conducted in anhydrous dimethylformamide (DMF) at 60–90°C, forms diethyl 3-amino-4-fluoro-aniline-methylenemalonate. Potassium carbonate serves as the base, facilitating the elimination of ethanol. The intermediate is isolated via solvent evaporation and recrystallization, achieving a purity of >95%.
Cyclization and Hydrolysis
Cyclization is performed in high-boiling solvents such as diphenyl ether or nitrobenzene at 150–180°C. Subsequent hydrolysis with 10% sodium hydroxide at 80–90°C for 3–4 hours cleaves the ethyl ester, producing the target carboxylic acid. Final purification via recrystallization from a DMF/ethanol mixture (1:1) yields 84% pure product.
Alternative Preparation Using Alkyl Orthoformate
Intermediate Formation with Triethyl Orthoformate
In this method, ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate reacts with triethyl orthoformate in acetic anhydride at 130°C. This step generates a reactive enolate intermediate, which undergoes nucleophilic attack by (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. The reaction mixture is cooled, and toluene is added to isolate the intermediate via solvent extraction.
Cyclocondensation and Deprotection
Cyclocondensation is achieved by heating the intermediate in acetonitrile with triethylamine at 50°C for 4 hours. Tert-butylcarboxylate deprotection follows, using hydrochloric acid at 80°C to yield the final compound. This method avoids polymerization side reactions but requires stringent temperature control to maintain a yield of 78–82%.
Optimization Strategies for Enhanced Efficiency
Solvent Selection and Temperature Modulation
Comparative studies highlight DMF as the optimal solvent for alkylation due to its high polarity and ability to stabilize intermediates. Cyclization in diphenyl ether at 170°C improves reaction rates by 30% compared to nitrobenzene. Lowering hydrolysis temperatures to 70°C reduces decarboxylation risks, preserving product integrity.
Purification Techniques
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | DMF/Ethanol (1:1) | 95 | 84 |
| Column Chromatography | Ethyl Acetate/Hexane | 98 | 72 |
| Acid Precipitation | HCl/Acetic Acid | 90 | 80 |
Recrystallization remains the preferred method for industrial-scale production due to cost-effectiveness, while column chromatography is reserved for high-purity applications.
Challenges and Mitigation Approaches
Side Reactions and Byproduct Formation
The use of acrylic acid esters in alkylation steps often leads to polymerization byproducts, which are toxic and explosive. Substituting acrylic acid with methyl acrylate reduces side reactions by 40%, as confirmed by HPLC analysis. Additionally, introducing radical inhibitors like hydroquinone suppresses unwanted chain-growth polymerization.
Cost and Scalability Limitations
Classical methods require expensive reagents such as dimethoxytetrahydrofuran ($120/kg), contributing to 60% of total synthesis costs. Recent advances propose using cyclopentyl methyl ether as a greener and cheaper alternative, cutting reagent costs by 35% without compromising yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication and transcription.
Antibacterial Efficacy
In vitro studies have demonstrated that 6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid shows superior activity against various strains compared to traditional antibiotics such as nalidixic acid and ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects, with some studies reporting MICs as low as 0.10 μg/mL against resistant bacterial strains .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.10 | Staphylococcus aureus |
| Ciprofloxacin | 3.12 | Staphylococcus aureus |
| Nalidixic acid | 6.25 | Escherichia coli |
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings:
- Urinary Tract Infections : A clinical trial evaluated the use of this compound in patients with recurrent urinary tract infections caused by resistant strains. Results indicated a significant reduction in infection rates compared to standard treatments .
- Systemic Infections : Another study focused on its application in systemic infections, where it demonstrated efficacy against Enterobacteriaceae and Pseudomonas aeruginosa, highlighting its potential as a broad-spectrum antibiotic .
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pirfloxacin (1-Ethyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid)
- Key Differences : Pirfloxacin (C16H13FN2O3, MW 300.31) includes an ethyl group at position 1, whereas the target compound lacks this substituent. This structural variation may influence pharmacokinetics, such as lipophilicity and plasma protein binding .
- Activity : Pirfloxacin exhibits broad-spectrum antibacterial activity, but its ethyl group may enhance metabolic stability compared to the unsubstituted target compound .
Norfloxacin and Ciprofloxacin
- Norfloxacin: 1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Replacing pyrrole with piperazine enhances gram-negative activity but may reduce efficacy against gram-positive bacteria .
- Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid. The cyclopropyl group at position 1 improves tissue penetration and bioavailability compared to ethyl or unsubstituted derivatives .
Substituent Impact on Activity
- Position 7 Modifications: Pyrrole vs. Piperazine: Pyrrole-containing compounds (e.g., target compound, Pirfloxacin) may reduce bacterial resistance mechanisms associated with piperazine-based fluoroquinolones . Amino-piperidinyl Groups: Derivatives like 1-cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (MW 388.39) show enhanced activity against resistant strains due to steric and electronic effects .
Physicochemical and Analytical Data Comparison
Table 1: Key Properties of Selected Compounds
Antibacterial Activity and Mechanism
- Pirfloxacin and related pyrrole derivatives show comparable efficacy to ciprofloxacin against E. coli and S. aureus but with reduced potency against Pseudomonas aeruginosa .
- Resistance Profile: Pyrrole substituents may mitigate efflux pump-mediated resistance, a common issue with piperazine-containing fluoroquinolones .
Biological Activity
6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C14H9FN2O3
- Molecular Weight: 284.23 g/mol
- CAS Number: 158533-30-3
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available quinoline derivatives. Various synthetic methods have been reported, including cyclization reactions that introduce the pyrrole moiety, which is crucial for its biological activity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated the in vitro antibacterial and antifungal activities using the paper disc diffusion method. The minimum inhibitory concentrations (MIC) were determined against various pathogens, demonstrating notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 4.1 | 3.1 |
| Compound B | 2.4 | 1.0 |
| Compound C | >100 | 25 |
Anticancer Activity
The compound also shows promise as an anticancer agent. In vitro studies demonstrated antiproliferative effects against various human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations . The presence of specific functional groups in the quinoline structure enhances its cytotoxicity.
Case Study:
A study on the anticancer activity of a related quinoline derivative showed that it inhibited cell proliferation in HeLa cells with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the quinoline ring significantly influence biological activity. For example:
- Fluorine Substitution: The presence of fluorine at position 6 enhances lipophilicity, improving membrane permeability and bioavailability.
- Hydroxyl Group: The hydroxyl group at position 4 contributes to hydrogen bonding interactions with biological targets.
Q & A
Q. What are the common synthetic routes for 6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
The compound is synthesized via the Gould-Jacobs cyclization, starting with aniline derivatives. Key steps include condensation of 3-chloro-2,4-difluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions. The 7-position pyrrole substitution is introduced via nucleophilic aromatic displacement. Optimization involves controlling temperature (120–140°C for cyclization) and using polar aprotic solvents like DMF to enhance substitution efficiency. Post-synthetic purification via recrystallization in ethanol-water mixtures improves yield (≥65%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., pyrrole protons at δ 6.2–6.5 ppm, carboxylic acid proton at δ 14.2 ppm).
- IR : Stretching vibrations for -COOH (1700–1720 cm) and quinoline C=O (1640–1660 cm) validate functional groups.
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 318.08) .
Q. How is the antibacterial activity of this compound assessed in vitro?
Standardized methods include:
- MIC (Minimum Inhibitory Concentration) assays against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains.
- Time-kill kinetics to evaluate bactericidal effects over 24 hours.
- Synergy testing with β-lactams or aminoglycosides using checkerboard dilution .
Advanced Research Questions
Q. What structural modifications at the 7-position enhance antibacterial spectrum while minimizing cytotoxicity?
Comparative SAR studies show that:
- Pyrrole substitution (as in the target compound) improves Gram-negative coverage (MIC ≤ 0.5 µg/mL for P. aeruginosa) due to enhanced membrane penetration.
- Replacing pyrrole with piperazine (e.g., 7-(4-nitroso-piperazin-1-yl)) increases potency against MRSA but raises hepatotoxicity risks (IC < 10 µM in HepG2 cells). Crystallographic data (e.g., triclinic P1 symmetry, unit cell parameters a = 8.378 Å, b = 9.625 Å) guide steric optimization .
Q. How can researchers resolve contradictions in antibacterial activity data when comparing derivatives with different substituents at the 7-position?
Discrepancies arise from variations in bacterial efflux pump expression (e.g., NorA in S. aureus). Strategies include:
- Efflux inhibition assays using phenylalanine-arginine β-naphthylamide (PAβN).
- Molecular docking to assess binding affinity to DNA gyrase (PDB: 1KZN). Derivatives with smaller substituents (e.g., pyrrole vs. piperazine) show higher gyrase inhibition (ΔG = −9.2 kcal/mol) .
Q. What computational methods predict the pharmacokinetic profile of this compound?
- ADMET prediction : SwissADME or ADMETLab 2.0 models assess logP (2.8 ± 0.3), solubility (LogS = −4.1), and CYP3A4 inhibition risk.
- Molecular dynamics simulations : AMBER or GROMACS evaluate plasma protein binding (>90% with human serum albumin) .
Q. What methodologies are employed in crystallographic studies to determine the spatial configuration of this compound?
- Single-crystal X-ray diffraction : Data collected on Rigaku Mercury CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-97 refines structures to R = 0.067, wR = 0.207. Hydrogen bonds (e.g., O-H···N between hydroxy and pyrrole groups) stabilize the planar quinoline core .
Data Contradiction Analysis
Q. Why do some studies report divergent MIC values for structurally similar analogs?
Variability arises from:
- Bacterial strain heterogeneity : Clinical isolates vs. ATCC strains differ in membrane permeability.
- Assay conditions : Cation-adjusted Mueller-Hinton broth vs. agar dilution methods yield ±1 log differences.
- Chemical purity : HPLC-UV (≥95% purity at 254 nm) is critical; impurities like ethyl ester byproducts (e.g., CAS 70458-93-4) reduce activity .
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| Crystallographic Space Group | Triclinic, P1 | |
| Unit Cell Volume | 797.0 ų | |
| MIC (E. coli) | 0.25 µg/mL | |
| LogP | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
